3,4,5-Trimethoxyphenyl isothiocyanate chemical properties
3,4,5-Trimethoxyphenyl isothiocyanate chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trimethoxyphenyl Isothiocyanate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3,4,5-Trimethoxyphenyl isothiocyanate (CAS No: 35967-24-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles governing this versatile intermediate. We will explore its synthesis from primary amines, its characteristic spectroscopic signature, the electrophilic nature of the isothiocyanate moiety, and its subsequent utility in forming complex molecular architectures. The causality behind experimental choices and safety protocols are discussed to provide field-proven insights for laboratory applications.
Introduction: A Versatile Building Block
3,4,5-Trimethoxyphenyl isothiocyanate is a key organic compound distinguished by a phenyl ring functionalized with three methoxy groups and a reactive isothiocyanate (-N=C=S) group.[1] This unique structure makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules.[2] The electron-donating nature of the trimethoxy-substituted ring influences the reactivity of the isothiocyanate group, while the group itself serves as a powerful electrophilic handle for constructing thiourea, dithiocarbamate, and other sulfur- and nitrogen-containing heterocyclic systems.[2][3] These motifs are prevalent in compounds investigated for anticancer, antimicrobial, and antioxidant properties.[4][5][6] This guide serves as a technical resource, consolidating critical data on its properties, synthesis, and handling to support its effective use in research and development.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is fundamental to its application in experimental design. The key physicochemical data for 3,4,5-Trimethoxyphenyl isothiocyanate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 35967-24-9 | [1][7] |
| Molecular Formula | C₁₀H₁₁NO₃S | [1][7][8] |
| Molecular Weight | 225.26 g/mol | [1][7] |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | 62-65 °C | [2][7] |
| Storage Temperature | 2-8°C, under inert gas |
Synthesis: From Amine to Isothiocyanate
The synthesis of aryl isothiocyanates predominantly involves the conversion of a primary aromatic amine. The most common and versatile methods rely on the reaction of the amine with a thiocarbonyl source, such as carbon disulfide (CS₂), followed by a desulfurization step to yield the final isothiocyanate product.[5][9][10] This two-step, one-pot process is efficient and applicable to a wide range of substrates.[11][12]
General Synthetic Principle
The underlying principle involves the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide to form a dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom and the formation of the stable isothiocyanate N=C=S bond.[5][13] The choice of desulfurizing agent (e.g., tosyl chloride, ethyl chloroformate, cyanuric chloride) is critical for achieving high yields and purity.[3][10][12]
Caption: General workflow for isothiocyanate synthesis.
Protocol: Synthesis via Dithiocarbamate Intermediate
This protocol describes a representative one-pot synthesis adapted from established methodologies.[10][13] It is a self-validating system where reaction progress can be monitored via Thin-Layer Chromatography (TLC).
Materials:
-
3,4,5-Trimethoxyaniline
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable organic base
-
Tosyl Chloride (TsCl) or Ethyl Chloroformate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Dithiocarbamate Salt Formation: To a stirred solution of 3,4,5-trimethoxyaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM at 0°C, add carbon disulfide (1.2 eq.) dropwise. The choice of a non-protic solvent like DCM is crucial to prevent unwanted side reactions. The reaction is allowed to warm to room temperature and stirred for 1-2 hours.
-
Causality: The base (Et₃N) deprotonates the amine, increasing its nucleophilicity for the attack on CS₂. The low temperature controls the initial exothermic reaction.
-
-
Reaction Monitoring: The consumption of the starting amine is monitored by TLC. The formation of the more polar dithiocarbamate salt should be evident.
-
Desulfurization: The reaction mixture is cooled back to 0°C. A solution of tosyl chloride (1.1 eq.) in DCM is added dropwise. The mixture is then stirred at room temperature for an additional 2-4 hours.
-
Causality: Tosyl chloride acts as an efficient sulfur scavenger. It reacts with the dithiocarbamate to form an unstable intermediate that readily eliminates tosyl mercaptide and hydrogen sulfide, driving the formation of the thermodynamically stable isothiocyanate.
-
-
Work-up: The reaction is quenched with water. The organic layer is separated, washed with saturated aqueous NaHCO₃ to remove acidic byproducts, followed by brine to remove residual water.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure 3,4,5-Trimethoxyphenyl isothiocyanate.
Spectroscopic Characterization
Unambiguous identification of 3,4,5-Trimethoxyphenyl isothiocyanate relies on a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum of an isothiocyanate is the strong, sharp, and characteristic asymmetric stretching vibration of the -N=C=S group. This band typically appears in the 2020–2150 cm⁻¹ region, an area of the spectrum that is usually free from other interfering absorptions.[14]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear structural information. For this specific molecule, one would expect to see:
-
A singlet corresponding to the two equivalent aromatic protons on the phenyl ring.
-
A singlet integrating to six protons for the two equivalent methoxy groups at positions 3 and 5.
-
A singlet integrating to three protons for the methoxy group at position 4.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the characteristic signal for the carbon atom of the isothiocyanate group (-N=C=S), typically in the range of 125-140 ppm. Other signals will correspond to the methoxy carbons and the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (225.26 g/mol ).[1]
Chemical Reactivity and Mechanistic Pathways
The chemical behavior of 3,4,5-Trimethoxyphenyl isothiocyanate is dominated by the electrophilic character of the central carbon atom in the heterocumulene (-N=C=S) system. This carbon is highly susceptible to nucleophilic attack.
Reaction with Nucleophiles: The Core Mechanism
The primary reaction pathway is the addition of a nucleophile to the electrophilic carbon of the isothiocyanate group. This reaction is highly efficient and forms the basis of its utility as a synthetic intermediate.[3][13]
Caption: Mechanism of thiourea formation.
Formation of Thioureas
The reaction with primary and secondary amines to form N,N'-disubstituted thioureas is arguably the most important reaction of isothiocyanates in drug discovery.[13][15] This reaction is typically fast, high-yielding, and proceeds under mild conditions. The reaction is influenced by pH; under alkaline conditions (pH 9-11), the reaction with amines is highly favored.[15]
Formation of Dithiocarbamates
In biological systems and in targeted chemical synthesis, isothiocyanates react readily with thiol groups (-SH), such as the cysteine residues in proteins or glutathione.[4][15] This reaction forms dithiocarbamate linkages and is pH-dependent, occurring favorably at a slightly acidic to neutral pH (6-8).[15] This reactivity is central to the mechanism of action for many biologically active isothiocyanates, which can modulate protein function through covalent modification.[16]
Applications in Research and Drug Development
The unique reactivity of 3,4,5-Trimethoxyphenyl isothiocyanate makes it a valuable tool for medicinal chemists and drug development professionals.
-
Scaffold for Bioactive Compounds: It serves as a starting point for creating libraries of thiourea-containing compounds. These libraries can be screened for various biological activities, including as enzyme inhibitors or receptor modulators.[3]
-
Synthesis of Heterocycles: The isothiocyanate group is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals.[3]
-
Protein Labeling and Proteomics: Isothiocyanates, in general, are used as reagents for labeling proteins at their primary amine groups (the N-terminus or lysine side chains).[17] This allows for protein identification and quantification in proteomics experiments.[17]
Caption: Applications of 3,4,5-Trimethoxyphenyl isothiocyanate.
Safety, Handling, and Storage
As with any reactive chemical, proper handling of 3,4,5-Trimethoxyphenyl isothiocyanate is paramount for laboratory safety. The compound is classified as hazardous.[18]
| Hazard Category | GHS Hazard Statements | Precautionary Codes |
| Acute Toxicity | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P280 |
| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. | P302+P352, P305+P351+P338 |
| Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P261, P280 |
| Target Organ Toxicity | H335: May cause respiratory irritation. | P271, P304+P340 |
(Data sourced from supplier safety data sheets)
Handling:
-
Always use this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[18]
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.[18]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]
-
Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3,4,5-Trimethoxyphenyl isothiocyanate is a powerful and versatile chemical intermediate with significant applications in pharmaceutical and materials science research. Its well-defined physicochemical properties, predictable reactivity centered on the electrophilic isothiocyanate group, and straightforward synthesis make it an invaluable tool. By understanding the principles of its synthesis, reactivity, and safe handling as outlined in this guide, researchers can effectively leverage this compound to construct novel molecules with significant therapeutic and functional potential.
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